5-(3-Acetylphenyl)-2-fluorobenzoic acid

Descripción

Chemical Structure and Properties

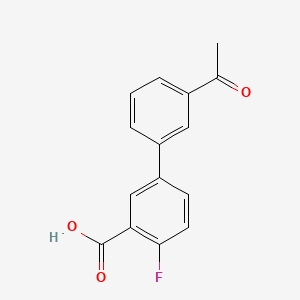

5-(3-Acetylphenyl)-2-fluorobenzoic acid (CAS: 1261991-55-2, molecular formula: C₁₅H₁₁FO₃, molecular weight: 258.25 g/mol) is a fluorinated benzoic acid derivative featuring a fluorine atom at the ortho position (C2) and a 3-acetylphenyl substituent at the para position (C5) of the benzene ring (Figure 1). The acetyl group introduces electron-withdrawing effects, which may enhance the compound’s acidity and influence its reactivity in synthetic applications .

Applications and Relevance Fluorinated benzoic acids are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and bioavailability .

Propiedades

IUPAC Name |

5-(3-acetylphenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGJEERINMQHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689744 | |

| Record name | 3'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261991-55-2 | |

| Record name | 3'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism

The Suzuki–Miyaura reaction involves the palladium-catalyzed coupling of an aryl halide (e.g., 2-fluoro-5-bromobenzoic acid) with an arylboronic acid (e.g., 3-acetylphenylboronic acid) in the presence of a base. The catalytic cycle proceeds through three stages:

-

Oxidative Addition : Pd(0) inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

-

Transmetallation : The arylboronic acid transfers its aryl group to the Pd(II) center, displacing the halide.

-

Reductive Elimination : The Pd(II) complex releases the coupled biaryl product, regenerating the Pd(0) catalyst.

The general reaction equation is:

Optimization of Reaction Conditions

Key parameters influencing yield and purity include catalyst selection, solvent system, temperature, and base choice.

Table 1: Optimized Conditions for Suzuki–Miyaura Coupling

Under these conditions, yields of 70–75% are typically achieved, with residual palladium content below 50 ppm after purification.

Alternative Synthetic Approaches

Friedel–Crafts Acylation

While less common, Friedel–Crafts acylation offers a route to introduce the acetyl group onto pre-fluorinated benzoic acid derivatives. However, this method faces challenges such as:

Nitration-Reduction Sequences

The patent EP0751115B1 outlines nitration techniques for related fluorobenzoic acids, though direct application to this compound is limited. Key takeaways include:

-

Use of 100% sulfuric acid as a nitrating agent to minimize isomer formation.

-

Isolation via aqueous precipitation (8–12 parts water per substrate) to achieve >85% purity.

Purification and Isolation Techniques

Recrystallization

Post-reaction mixtures are treated with ethanol/water (7:3 v/v) at 4°C to precipitate the product. This step removes unreacted boronic acids and palladium residues, yielding >95% purity.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates byproducts, albeit with a 10–15% loss in yield due to compound adsorption.

Analytical Validation of Synthesis

Spectroscopic Characterization

Análisis De Reacciones Químicas

Types of Reactions: 5-(3-Acetylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: 5-(3-Carboxyphenyl)-2-fluorobenzoic acid.

Reduction: 5-(3-Hydroxyphenyl)-2-fluorobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of fluorobenzoic acids exhibit antimicrobial properties. For instance, compounds similar to 5-(3-Acetylphenyl)-2-fluorobenzoic acid have shown efficacy against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The unique electronic properties imparted by the fluorine atom can enhance the binding affinity to biological targets.

Antitubercular Agents

The compound has been investigated as a precursor in the synthesis of new antitubercular agents. Fluorinated benzoic acids are known to enhance the pharmacological properties of drug candidates by improving their metabolic stability and membrane permeability . This is crucial in developing effective treatments for tuberculosis.

Material Science

Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its fluorinated structure contributes to the thermal and chemical stability of polymers, making them suitable for high-performance applications. The incorporation of this compound into polymer matrices has been explored to improve mechanical properties and resistance to solvents .

-

Synthesis of Antimicrobial Agents

A study focused on synthesizing derivatives from this compound demonstrated significant antimicrobial activity against various pathogens. The modifications made to the core structure enhanced the efficacy of these compounds, indicating potential for further development in clinical settings . -

Development of Fluorinated Polymers

Research into polymers incorporating this compound revealed improvements in mechanical properties and chemical resistance. These polymers are being investigated for use in coatings and advanced materials that require durability under harsh conditions .

Mecanismo De Acción

The mechanism of action of 5-(3-Acetylphenyl)-2-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group and fluorine atom can influence the compound’s binding affinity and specificity, potentially leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Key structural analogs include fluorobenzoic acids with varying substituents at the C5 position (Table 1).

Table 1: Structural Comparison of 5-Substituted 2-Fluorobenzoic Acids

Substituent Impact on Properties

- Electron-Withdrawing Groups (e.g., Acetyl) : The 3-acetylphenyl group increases molecular weight and may enhance binding to hydrophobic pockets in biological targets, as seen in DAO inhibitors .

- Halogenated Substituents (e.g., Fluorophenyl) : Fluorine atoms improve metabolic stability and bioavailability, making these analogs suitable for drug development .

- Polar Groups (e.g., Morpholino): Enhance solubility and pharmacokinetic profiles, as demonstrated in autotaxin inhibitors .

Commercial Availability and Challenges

Actividad Biológica

Overview

5-(3-Acetylphenyl)-2-fluorobenzoic acid is an aromatic compound characterized by the presence of an acetyl group and a fluorine atom attached to a benzoic acid core. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H11FO3

- CAS Number : 1261991-55-2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the acetyl group may enhance the compound's lipophilicity, potentially improving its membrane permeability and bioavailability. The fluorine atom can influence the compound's binding affinity and specificity for target sites, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing acetyl groups demonstrate noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Ciproflaxacin | <5 | Various bacteria |

| Norfloxacin | <5 | Various bacteria |

The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 31.25–62.5 µg/ml, suggesting that this compound may exhibit similar efficacy against resistant strains .

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. Specifically, it has been investigated for its role as a LIM kinase inhibitor, which is significant in the treatment of hematopoietic tumors such as acute myeloid leukemia. Inhibition of LIM kinases can disrupt cancer cell proliferation and survival pathways .

Case Studies

-

Antimicrobial Efficacy :

A study conducted on synthesized oxadiazole derivatives revealed that compounds structurally related to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12 mm to 26 mm . -

LIM Kinase Inhibition :

Research highlighted the potential of this compound in inhibiting LIM kinases, demonstrating its ability to induce apoptosis in cancer cells and reduce tumor growth in preclinical models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(3-acetylphenyl)-2-fluorobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 2-fluorobenzoic acid derivatives with acetylphenyl moieties via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, a related compound, 5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluorobenzoic acid, was synthesized by hydrolyzing a methyl ester intermediate under basic conditions (1M NaOH, methanol/water) at room temperature, achieving 79% yield . Key considerations include:

- Catalyst selection : Palladium catalysts for cross-coupling.

- Purification : Acid-base extraction to isolate the carboxylic acid product.

- Yield optimization : Monitoring reaction time and stoichiometry of fluorine-containing intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC/MS : To confirm molecular weight (e.g., C15H11FO3, MW 266.25) and detect impurities.

- NMR spectroscopy : ¹H/¹³C NMR to verify fluorine-induced deshielding effects and acetylphenyl regiochemistry. For example, 2-fluorobenzoic acid derivatives exhibit distinct aromatic proton splitting patterns (δ 7.77 ppm, J = 7.0, 2.4 Hz) .

- Melting point analysis : Pure 2-fluorobenzoic acid derivatives melt at 122–125°C .

Advanced Research Questions

Q. How does the fluorine atom at the 2-position influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) can quantify electron-withdrawing effects of fluorine, altering the benzoic acid’s acidity (pKa) and resonance stabilization.

- Comparative studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs in esterification or amidation reactions. Fluorine increases electrophilicity of the carbonyl group, accelerating nucleophilic attacks .

- Data analysis : Use Hammett substituent constants (σ values) to predict substituent effects on reaction pathways .

Q. What strategies resolve contradictions in reported biological activities of fluorinated benzoic acid derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically modify the acetylphenyl group (e.g., substituent position, electron-donating/withdrawing groups) and correlate with bioassay data.

- Control experiments : Verify purity of batches using HPLC and repeat assays under standardized conditions.

- Meta-analysis : Cross-reference data from kinase inhibition studies (e.g., GRK2 inhibitors) to identify consensus mechanisms .

Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity to target proteins?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure of this compound bound to a protein target (e.g., kinase active site). Key parameters:

- Packing interactions : Fluorine’s van der Waals radius (1.47 Å) influences hydrophobic contacts.

- Hydrogen bonding : The carboxylic acid group forms salt bridges with lysine/arginine residues.

- Molecular docking : Use software like AutoDock to predict binding modes of novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.